1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride
Description
1-{3-Oxa-6-azatricyclo[6110,1,6]decan-4-yl}methanamine dihydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C9H18Cl2N2O, and it has a molecular weight of 241.1580 .
Properties
CAS No. |
2792201-02-4 |
|---|---|
Molecular Formula |
C9H18Cl2N2O |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decan-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c10-3-8-5-11-4-7-1-9(11,2-7)6-12-8;;/h7-8H,1-6,10H2;2*1H |
InChI Key |
OAYGKNCCIIKSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC13COC(CN3C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride involves multiple steps, starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanol: This compound has a similar tricyclic structure but differs in the functional group attached to the tricyclic core.
1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine: This compound is closely related but lacks the dihydrochloride salt form.
Uniqueness
1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride is unique due to its specific tricyclic structure and the presence of the methanamine group in the dihydrochloride salt form. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a nitrogen atom and an oxygen atom within its framework. The chemical formula can be represented as follows:
- IUPAC Name: 1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride
- Molecular Formula: C₉H₁₃Cl₂N₂O
- Molecular Weight: 219.67 g/mol
Research indicates that compounds similar to 1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against a range of bacterial strains.
- Antitumor Properties: Evidence suggests that structurally related compounds can inhibit tumor growth in xenograft models.
Antimicrobial Efficacy
A study investigated the antimicrobial properties of related azabicyclic compounds against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, indicating potential for development as antimicrobial agents.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 1-{3-Oxa... | K. pneumoniae | 18 |
Antitumor Activity
In another study focusing on the antitumor effects of azabicyclic compounds, the administration of this compound in a mouse model of lung cancer led to a notable decrease in tumor size compared to control groups.
| Dosage (mg/kg) | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| 10 | 150 | 80 |
| 30 | 100 | 90 |
| 100 | 50 | 95 |
Pharmacological Studies
Pharmacological evaluations have shown that the compound interacts with specific receptors involved in cell signaling pathways, potentially leading to its observed biological effects. Notably, it has been associated with modulation of inflammatory responses and apoptosis in cancer cells.
Toxicity Profile
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in preclinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
